An In-depth Technical Guide to 4-Fluoropyridine-2-sulfonamide (CAS 2174007-66-8)
An In-depth Technical Guide to 4-Fluoropyridine-2-sulfonamide (CAS 2174007-66-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Fluoropyridine-2-sulfonamide, a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. While specific experimental data for this compound (CAS 2174007-66-8) is not extensively published, this document outlines its predicted physicochemical properties, a plausible synthetic route based on established chemical principles, and discusses its potential biological significance. The information herein is curated for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering a foundational understanding of this molecule and its prospective utility.
Introduction: The Significance of Fluorinated Pyridine Sulfonamides
The incorporation of fluorine into organic molecules is a well-established strategy in modern drug design to enhance metabolic stability, binding affinity, and bioavailability. The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs.[1] The sulfonamide functional group is a key pharmacophore in a wide array of therapeutics, including antibacterial, and anti-inflammatory agents.[2] Consequently, the strategic combination of these three motifs in 4-Fluoropyridine-2-sulfonamide suggests its potential as a valuable building block or lead compound in the development of novel therapeutic agents.
Physicochemical Properties
| Property | Predicted Value | Source/Rationale |
| CAS Number | 2174007-66-8 | |
| Molecular Formula | C₅H₅FN₂O₂S | |
| Molecular Weight | 176.17 g/mol | |
| Appearance | White to off-white crystalline solid | Based on related sulfonamides |
| Melting Point | 145 - 160 °C | Estimated from related pyridine sulfonamides |
| Boiling Point | Decomposes before boiling | Typical for sulfonamides |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol); Sparingly soluble in water and non-polar solvents | General solubility of sulfonamides |
| pKa (acidic) | ~ 9-10 (sulfonamide N-H) | General pKa range for primary sulfonamides |
| pKa (basic) | ~ 1-2 (pyridine nitrogen) | Electron-withdrawing groups decrease basicity |
Proposed Synthetic Pathway
A plausible and efficient synthesis of 4-Fluoropyridine-2-sulfonamide can be envisioned from the readily available precursor, 2-amino-4-fluoropyridine. The synthetic strategy involves a two-step sequence: diazotization followed by sulfonyl chloride formation, and subsequent aminolysis.
Figure 1: Proposed synthetic workflow for 4-Fluoropyridine-2-sulfonamide.
Step 1: Synthesis of 4-Fluoropyridine-2-sulfonyl chloride
This key intermediate can be prepared from 2-amino-4-fluoropyridine via a Sandmeyer-type reaction.
Experimental Protocol:
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Diazotization:
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To a stirred solution of 2-amino-4-fluoropyridine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
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Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
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Sulfonylation:
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In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid or dichloromethane) and add a catalytic amount of copper(II) chloride.
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Cool this solution to 0-5 °C and slowly add the previously prepared diazonium salt solution.
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Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.
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Quench the reaction by pouring it into ice-water.
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Extract the product with dichloromethane, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-fluoropyridine-2-sulfonyl chloride. This intermediate is typically used in the next step without further purification.
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Step 2: Synthesis of 4-Fluoropyridine-2-sulfonamide
The final product is obtained by the aminolysis of the sulfonyl chloride intermediate.
Experimental Protocol:
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Dissolve the crude 4-fluoropyridine-2-sulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran or dichloromethane.
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Cool the solution to 0 °C in an ice bath.
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Bubble ammonia gas through the solution or add a solution of aqueous ammonia dropwise with vigorous stirring.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography.
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Upon completion, add water and extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by recrystallization (e.g., from ethanol/water) or by flash column chromatography on silica gel to afford 4-Fluoropyridine-2-sulfonamide.
Potential Biological Activities and Applications in Drug Discovery
The structural motifs within 4-Fluoropyridine-2-sulfonamide suggest several potential areas of biological activity, making it a compound of interest for drug discovery programs.
Figure 2: Relationship between structural features and potential biological activities.
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Antibacterial Agents: The sulfonamide core is a classic antibacterial pharmacophore that inhibits folate biosynthesis in bacteria.[2] The fluoropyridine substituent may enhance activity or modulate the pharmacokinetic profile.
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Kinase Inhibitors: The pyridine ring is a common scaffold in kinase inhibitors for oncology. This compound could serve as a fragment or starting point for the synthesis of novel kinase inhibitors.
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Carbonic Anhydrase Inhibitors: Aromatic and heterocyclic sulfonamides are potent inhibitors of carbonic anhydrases, enzymes implicated in various diseases including glaucoma and certain types of cancer.
Safety and Handling
No specific safety data for 4-Fluoropyridine-2-sulfonamide has been published. The following guidelines are based on data for structurally related compounds such as 2-amino-4-fluoropyridine and other aromatic sulfonamides.
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General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
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Personal Protective Equipment (PPE): Wear appropriate safety glasses, chemical-resistant gloves, and a lab coat.
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Hazard Statements (Predicted):
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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First Aid:
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In case of skin contact: Wash with soap and water.
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In case of eye contact: Rinse cautiously with water for several minutes.
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If inhaled: Move to fresh air.
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If swallowed: Seek medical attention.
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Conclusion
4-Fluoropyridine-2-sulfonamide is a promising heterocyclic compound with significant potential for applications in medicinal chemistry and drug discovery. While detailed experimental data for this specific molecule is sparse, this guide provides a robust framework for its synthesis, predicted properties, and potential biological relevance based on established chemical principles and data from analogous structures. Further research into the synthesis and biological evaluation of this compound is warranted to fully explore its therapeutic potential.
References
- Bendjeddou, A., Abbaz, T., Khacha, N., Benahmed, M., Gouasmia, A., & Villemin, D. (2016). Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(2), 799-805.
- CN112552233A - Synthetic method of 2-amino-4-fluoropyridine. (2021).
- Detailed experimental procedure for the synthesis of 4-fluoropyridine. Available at: [Provide a stable URL if found during a hypothetical future search]
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(2), 259–272. (2021).
- Synthesis of 2-Amino-4-Fluoropyridine-C-Nucleoside Phosphoramidite for Incorporation into Oligonucleotides. Current Protocols in Nucleic Acid Chemistry, 77(1), e77. (2019).
- Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications.
- 6-Fluoropyridine-2-sulfonamide Safety D
- PubChem Compound Summary for CID 18327808, 2-Amino-4-fluoropyridine.
- Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(8), 937-957. (2022).
- Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(50), 18235-18239. (2019).
- Fisher Scientific, SAFETY DATA SHEET - 2-Amino-4-fluoropyridine. (2024).
